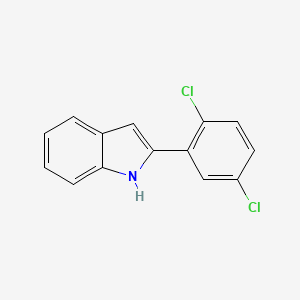

2-(2,5-dichlorophenyl)-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Drug Discovery

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural motif in a multitude of natural products and synthetic pharmaceuticals. mdpi.comwisdomlib.org Its unique electronic properties and the ability of the nitrogen atom to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities with various biological targets. mdpi.com This has led to the development of numerous indole-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.govnih.gov

The significance of the indole scaffold is underscored by its presence in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506). mdpi.com Furthermore, many clinically used drugs, such as the anticancer agent vincristine (B1662923) and the antihypertensive drug reserpine, feature an indole core, highlighting the enduring importance of this heterocycle in drug design and development. nih.gov The structural diversity of indole derivatives allows for the fine-tuning of their pharmacological profiles, making them a continuously explored area in the quest for novel therapeutic agents. mdpi.combiosynth.com

Overview of Substituted Indole Systems in Research

The biological activity of indole derivatives can be significantly modulated by the introduction of various substituents at different positions of the indole ring. mdpi.comchemijournal.com Researchers have extensively explored the impact of substitution at the N-1, C-2, C-3, and other positions of the indole nucleus. For instance, substitution at the C-3 position is a common strategy in the development of various therapeutic agents. chemijournal.comrsc.org Similarly, modifications at the C-2 position have led to the discovery of potent pharmacological agents. nih.govbhu.ac.in

The nature and position of the substituent can influence the compound's steric, electronic, and lipophilic properties, thereby affecting its absorption, distribution, metabolism, excretion, and, most importantly, its interaction with the target protein. mdpi.com For example, the introduction of halogen atoms, such as chlorine, can enhance the lipophilicity of the molecule and potentially lead to stronger interactions with hydrophobic pockets in target enzymes or receptors. The strategic placement of different functional groups allows for the creation of vast libraries of substituted indoles for high-throughput screening and the identification of new lead compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N/c15-10-5-6-12(16)11(8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSVEDVTSOVFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Analysis of Dichlorophenyl Substituted Indoles

Influence of Halogenation Pattern on Biological Efficacy and Selectivity

The presence, number, and position of halogen atoms on the 2-phenylindole (B188600) scaffold profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity.

Research into 2-arylindoles has consistently shown that halogenation is a key determinant of efficacy. For instance, in a series of indole-1,2,4-triazole hybrids designed as anticancer agents, a derivative with a 3,4-dichlorophenyl moiety (Compound 8b ) demonstrated excellent cytotoxicity against the Hep-G2 liver cancer cell line, superior to its non-halogenated and mono-halogenated counterparts. nih.gov This suggests that a specific dichlorination pattern can significantly enhance potency.

The type of halogen also plays a critical role. Studies on arylthioindoles as tubulin polymerization inhibitors revealed that derivatives with a halogen atom at position 5 of the indole (B1671886) ring were potent, with one such compound showing an IC50 of 13 nM against MCF-7 breast cancer cells. nih.gov In other series, a chlorine atom was found to be more tolerated for antiproliferative action than a bromine atom.

The position of the halogen substituents is equally critical. For 2-phenylindole derivatives acting as antimicrobial agents, the antioxidant and radical scavenging properties were influenced by the position of chloro and bromo substituents on the phenyl ring. The trend in effectiveness often relates to a combination of resonance and inductive effects imparted by the halogen. nih.gov The 2,5-dichloro substitution pattern on the phenyl ring of the title compound provides a specific electronic and steric profile that dictates its interaction with biological targets, and slight variations, such as a 3,4-dichloro or a 2,4-dichloro pattern, can lead to significant differences in biological activity and target selectivity.

Table 1: Influence of Phenyl Ring Halogenation on Anticancer Activity of Indole Derivatives

| Compound | R1 (Phenyl Substitution) | Biological Activity (Cell Line) | IC50 / % Viability | Reference |

|---|---|---|---|---|

| 8b | 3,4-dichloro | Anti-proliferative (Hep-G2) | 10.99 ± 0.59 % | nih.gov |

| 8a | 4-chloro | Anti-proliferative (Hep-G2) | 11.72 ± 0.53 % | nih.gov |

| 8c | 4-bromo | Anti-proliferative (Hep-G2) | 18.92 ± 1.48 % | nih.gov |

| 8e | unsubstituted | Anti-proliferative (Hep-G2) | 123.21 ± 2.16 % | nih.gov |

Role of the Indole Core Substitution Pattern on Observed Biological Activity

Modifications to the indole core itself are a cornerstone of the SAR of 2-phenylindoles. Substitutions at the nitrogen (N1) or carbon atoms (C3, C4, C5, C6, C7) can dramatically alter potency and selectivity.

N1-Position: The indole N-H group is often crucial for activity, potentially acting as a hydrogen bond donor in receptor binding. Acylation or substitution with bulky groups at the N1 position generally leads to a decrease or loss of activity in many classes of inhibitors, including those targeting tubulin polymerization and NF-κB. researchgate.net However, in some cases, small, flexible N-alkyl groups are tolerated. nih.gov

C3-Position: The C3 position is a common site for introducing diversity. For many 2-phenylindole-based anti-inflammatory agents, the introduction of various substituents at C3 is a key strategy. For example, indole derivatives with substituted pyrimidines at this position have shown potent anti-inflammatory activity with a low ulcerogenic index. nih.gov

C4- to C7-Positions: Substitutions on the benzo part of the indole ring are critical for tuning biological activity. In the development of tubulin assembly inhibitors, modifications at positions 4 through 7 were explored. Derivatives bearing a halogen or a methoxy (B1213986) group at position 5 proved to be highly potent inhibitors of both tubulin assembly and cancer cell growth. nih.gov Similarly, for arylthioindoles, structure-activity relationship analysis revealed that 6- and 7-heterocyclyl-1H-indole derivatives showed potent inhibition of tubulin polymerization, with one compound having an IC50 of 0.58 µM. nih.gov

Table 2: Effect of Indole Core Substitution on Tubulin Polymerization Inhibition

| Compound | Indole Substitution | Biological Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| ATI 3 | Unsubstituted | Tubulin Assembly | 3.3 | nih.gov |

| ATI 4 | 5-Methoxy | Tubulin Assembly | 2.0 | nih.gov |

| 1k | 6-Heterocyclyl | Tubulin Assembly | 0.58 ± 0.06 | nih.gov |

Impact of Linker and Pendant Group Variations on Molecular Recognition and Potency

Attaching various chemical moieties to the 2-phenylindole scaffold via a linker is a common strategy to enhance potency and explore interactions with target biomolecules. The nature of the linker and the pendant group are critical for molecular recognition.

Many potent 2-phenylindole-based tubulin inhibitors feature a 3,4,5-trimethoxyphenyl group (a key pharmacophore for binding to the colchicine (B1669291) site on tubulin) attached to the C3 position of the indole via a linker. nih.gov The type of linker—such as a sulfur atom, a ketone, or a methylene bridge—significantly impacts the compound's activity. For example, arylthioindoles (sulfur linker) and 2-aroylindoles (ketone linker) are well-established classes of potent tubulin inhibitors. nih.govnih.gov

The pendant group itself offers another axis for optimization. In a series of pyrazolinyl-indole derivatives, compounds with a 4-chlorophenyl or a p-tolyl group on the pyrazoline ring, attached to the indole core, demonstrated remarkable and broad-spectrum cytotoxic activities against numerous cancer cell lines. mdpi.com Similarly, hybrid molecules incorporating a 1,2,4-triazole (B32235) ring linked to the indole core have been developed as tubulin polymerization inhibitors, where substitutions on the pendant phenacyl group modulate potency. nih.gov These examples underscore that the linker and pendant group work in concert to orient the molecule within the binding site, and subtle changes can lead to significant gains or losses in potency.

Table 3: Influence of Linker and Pendant Groups on Anticancer Activity

| Compound Series | Linker at C3 | Pendant Group | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| Arylthioindoles (ATIs) | Sulfur | 3,4,5-Trimethoxyphenyl | Tubulin Inhibition | Potent inhibition (nM range) | nih.gov |

| Pyrazolinyl-indoles | Pyrazoline Ring | Substituted Phenyl | Cytotoxicity (NCI-60 panel) | Broad-spectrum activity | mdpi.com |

| Indole-Triazoles | Thioacetophenone | Substituted Phenyl | Tubulin Inhibition | Activity depends on phenyl substitution | nih.gov |

Comparative Analysis with Non-Halogenated and Differently Substituted Indole Analogs

As demonstrated in the data presented in Table 1, the introduction of halogens often enhances potency compared to the unsubstituted parent compound. A non-halogenated indole-triazole analog was essentially inactive, while its chlorinated and brominated counterparts showed significant anticancer activity. nih.gov This highlights a common finding where halogens improve membrane permeability or participate in specific halogen bonding interactions within the target's binding site.

The comparison between different halogen substitutions also provides valuable SAR insights. For certain antiproliferative indole-2-carboxamides, a chloro-substituted derivative was found to be 1.2-fold more potent than its bromo-substituted analog, indicating a preference for chlorine in that specific scaffold and target.

Furthermore, comparing halogen substituents to other functional groups reveals their unique properties. While a 5-methoxy substitution on the indole core is known to enhance tubulin inhibition, 5-halogenation can achieve similar or even greater potency. nih.gov This suggests that both electron-donating groups (like methoxy) and electron-withdrawing, lipophilic groups (like halogens) can be favorable, likely by interacting with different residues or through different mechanisms within the same binding pocket. The analysis of these analogs confirms that the 2,5-dichloro substitution pattern is not arbitrary but a specific arrangement that confers a distinct and potent biological profile compared to non-halogenated or mono-halogenated derivatives.

Emerging Research Avenues and Future Perspectives for 2 2,5 Dichlorophenyl 1h Indole

Development of Novel and Green Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. However, the principles of green chemistry are increasingly being adopted to develop more sustainable synthetic routes. Future research on 2-(2,5-dichlorophenyl)-1H-indole is expected to focus on methodologies that offer high yields, reduced reaction times, and the use of environmentally benign reagents and solvents.

Recent advancements in the synthesis of indole derivatives have highlighted several promising green approaches. These include microwave-assisted synthesis, the use of ionic liquids as recyclable catalysts and solvents, reactions conducted in water, and multicomponent reactions that increase atom economy. researchgate.net For instance, one-pot synthesis protocols are being developed that can generate complex indole structures in a single step from simple starting materials, minimizing waste and energy consumption. mdpi.comresearchgate.net The application of such methods to the synthesis of this compound could provide more efficient and environmentally friendly production pathways. researchgate.net

Potential Green Synthetic Approaches for Indole Derivatives:

| Method | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Rapid reaction times, higher yields, improved purity. researchgate.net |

| Ionic Liquids | Employs non-volatile, recyclable salts as solvents and catalysts. | Recyclability, low vapor pressure, tunable properties. researchgate.net |

| Aqueous Synthesis | Uses water as a solvent, avoiding volatile organic compounds. | Environmentally friendly, safe, and inexpensive. researchgate.net |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | High atom economy, reduced waste, simplified procedures. nih.gov |

Identification and Validation of New Molecular Targets

A crucial aspect of drug discovery is the identification and validation of the molecular targets through which a compound exerts its therapeutic effects. For this compound, this remains an active area of investigation. However, studies on analogous dichlorophenyl-indole structures provide valuable clues to its potential biological activities.

For example, a related compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. mdpi.com This suggests that this compound could also be explored for its potential as a MAO-B inhibitor.

Furthermore, computational studies on indole-1,2,4-triazole hybrids bearing a 3,4-dichlorophenyl moiety have pointed towards several kinase enzymes, including PKC-θ, AKT1, PI3K, and VEGFR2, as probable molecular targets. nih.gov These kinases are involved in various cellular processes, and their dysregulation is often associated with cancer. nih.govnih.gov This opens up the possibility of investigating this compound and its derivatives as potential anticancer agents targeting these kinase pathways. nih.gov

Potential Molecular Targets for Dichlorophenyl-Indole Derivatives:

| Target Class | Specific Example(s) | Therapeutic Area |

| Enzymes | Monoamine Oxidase B (MAO-B) mdpi.com | Neurodegenerative Diseases |

| Kinases | PKC-θ, AKT1, PI3K, VEGFR2 nih.govnih.gov | Cancer |

| Receptors | (To be identified) | Various |

| Ion Channels | (To be identified) | Various |

Rational Design of Derivatives with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

Once a lead compound like this compound is identified, the next step is to rationally design derivatives with improved therapeutic properties. This involves modifying the core structure to enhance its potency, increase its selectivity for the desired target, and optimize its pharmacological profile, including absorption, distribution, metabolism, and excretion (ADME) properties.

The indole scaffold is highly versatile and amenable to chemical modification. mdpi.com By strategically adding or altering substituents on the indole ring or the dichlorophenyl group, researchers can fine-tune the compound's interaction with its biological target. For instance, the design of 5-substituted-2-phenyl-1H-indole derivatives has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors, which have anti-inflammatory properties with potentially fewer gastrointestinal side effects than traditional NSAIDs. mdpi.com Similarly, novel indole/1,2,4-triazole (B32235) hybrids have been designed as inhibitors of tubulin polymerization, a validated target for anticancer drugs. mdpi.com

These examples demonstrate that the rational design of derivatives of this compound could lead to new therapeutic agents with enhanced efficacy and safety for a variety of diseases. nih.govnih.gov

Integration of Advanced Computational Chemistry Approaches in Drug Discovery Pipelines

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of new drug candidates. espublisher.com In the context of this compound, computational approaches can be employed at various stages of the drug discovery pipeline.

Target Identification: In silico methods can be used to predict the potential molecular targets of a compound by screening it against a large database of known protein structures. nih.gov

Virtual Screening: Large libraries of virtual compounds can be screened against a specific target to identify promising hits for further experimental validation.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the activity of novel derivatives. nih.gov

Molecular Dynamics Simulations: These simulations provide a detailed view of the dynamic interactions between a ligand and its target protein over time, helping to understand the stability of the complex. espublisher.com

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. espublisher.com

By integrating these advanced computational chemistry approaches, the discovery and development of new drugs based on the this compound scaffold can be significantly accelerated. espublisher.comnih.gov

Q & A

Q. What are the common synthetic routes for 2-(2,5-dichlorophenyl)-1H-indole, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between substituted phenyl precursors and indole intermediates. For example, a two-step procedure (as in ) may include:

- Step 1 : Amine hydrochloride formation using 2-(2,5-dichlorophenyl)ethylamine with HCl in 1,4-dioxane.

- Step 2 : Cyclization with reagents like dicyandiamide or methyl chloroacetate under basic conditions. Critical parameters affecting yield include:

Q. What spectroscopic techniques are used to characterize this compound, and how are key spectral features interpreted?

Methodological Answer:

- ¹H-NMR : Peaks in δ 7.0–8.5 ppm indicate aromatic protons; indole NH protons appear as broad singlets near δ 10–12 ppm ( , Tab. VI; ).

- IR Spectroscopy : Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600–1450 cm⁻¹ (C=C aromatic), and 750–800 cm⁻¹ (C-Cl) confirm functional groups ( ).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., symmetry codes in ).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified face shields, gloves, and lab coats to avoid skin/eye contact ( ).

- Engineering Controls : Use fume hoods for reactions involving volatile intermediates.

- Waste Disposal : Neutralize acidic byproducts before disposal ( ).

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and minimize byproducts?

Methodological Answer:

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency ( ).

- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethanol) to reduce toxicity ( ).

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted amines or halogenated side products) and adjust stoichiometry ( ).

Q. What strategies are effective for analyzing and resolving contradictory data in substituent-activity relationships (SAR)?

Methodological Answer:

- Systematic Variation : Synthesize analogs with incremental substitutions (e.g., mono-, di-, or trichloro groups) and compare bioactivity ( ).

- Statistical Modeling : Apply multivariate analysis to correlate electronic (Hammett σ) or steric parameters with biological outcomes ( ).

- Crystallographic Validation : Resolve structural ambiguities (e.g., hydrogen bonding in ) to explain activity discrepancies.

Q. How can the antimicrobial activity of this compound derivatives be evaluated against biofilm-forming pathogens?

Methodological Answer:

- Biofilm Assays : Use crystal violet staining or confocal microscopy to quantify biofilm biomass ( ).

- Minimum Biofilm Eradication Concentration (MBEC) : Compare with planktonic MIC values to assess biofilm-specific efficacy ( ).

- Mechanistic Studies : Perform proteomics or transcriptomics to identify disrupted pathways (e.g., protein synthesis interference; ).

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Model transition states for cyclization or halogen migration using software like Gaussian ( ).

- Molecular Docking : Predict binding affinities to biological targets (e.g., bacterial enzymes) using AutoDock Vina.

- QSPR Models : Relate Hammett constants or logP values to reaction rates ( ).

Q. How does the chlorination pattern influence the compound’s biological and physicochemical properties?

Methodological Answer:

- Biological Activity : Dichloro-substituted analogs show enhanced antimicrobial activity due to increased lipophilicity (logP ~3.5) and membrane penetration ( ).

- Thermal Stability : Higher melting points (233–237°C; ) correlate with crystalline packing enforced by chlorine’s van der Waals interactions ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.